![molecular formula C7H15NO B2525865 [(1R,2R)-2-Amino-1-methylcyclopentyl]methanol CAS No. 2241128-49-2](/img/structure/B2525865.png)

[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

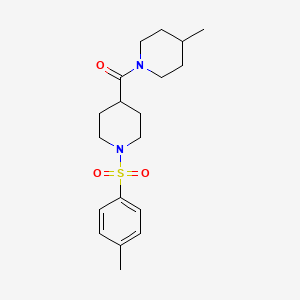

[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol is a cycloalkane derivative with an amino group and a methyl group attached to the cyclopentane ring . It’s a chiral compound, meaning it has a non-superimposable mirror image .

Synthesis Analysis

While the specific synthesis method for [(1R,2R)-2-Amino-1-methylcyclopentyl]methanol is not available, similar compounds are often synthesized through reactions involving cycloalkanones . For example, a reaction of cyclobutanone with a suitable reagent, followed by reduction of the resulting ketone with a reducing agent such as lithium aluminum hydride.

Molecular Structure Analysis

The molecular structure of [(1R,2R)-2-Amino-1-methylcyclopentyl]methanol would likely involve a five-membered cyclopentane ring with a methyl group and an amino group attached. The positions of these groups would be determined by the stereochemistry indicated by the (1R,2R) designation .

Aplicaciones Científicas De Investigación

Organocatalysis

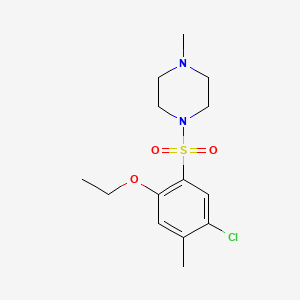

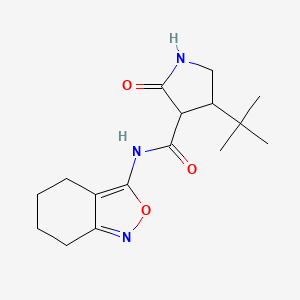

Organocatalysis involves the use of organic molecules as catalysts to facilitate chemical reactions. Researchers have explored the application of (1R,2R)-2-Amino-1-methylcyclopentyl]methanol-derived organocatalysts in asymmetric reactions. Specifically, a four-step synthesis process was developed to create bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold. These organocatalysts contain a 1,2-benzenediamine H-bond donor. The compounds were characterized and tested in the Michael addition of acetylacetone to trans-β-nitrostyrene, yielding the addition product with incomplete conversions (up to 93%) and enantioselectivities of up to 41% ee .

Solubility Studies

The solubility of (1R,2R)-2-Amino-1-methylcyclopentyl]methanol L-tartrate (DHT) has been investigated in various mixed solvents. Measurements were conducted using methanol + water, ethanol + water, and 2-propanol + water systems. The solubility data provide valuable insights for pharmaceutical and chemical applications .

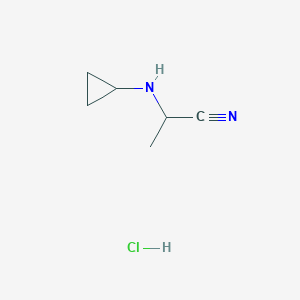

Chemical Derivatives

[(1R,2R)-2-Amino-1-methylcyclopentyl]methanol hydrochloride is a chemical derivative of the compound. It is characterized by its hydrochloride salt form and has potential applications in synthetic chemistry and drug development .

Propiedades

IUPAC Name |

[(1R,2R)-2-amino-1-methylcyclopentyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-7(5-9)4-2-3-6(7)8/h6,9H,2-5,8H2,1H3/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJDOVOKSWFTCD-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@H]1N)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[1-(3-Methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2525783.png)

![3-benzyl-2-isopropyl-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2525789.png)

![ethyl 7-hydroxy-3-(2-methoxyphenyl)-8-[(2-methylpiperidin-1-yl)methyl]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2525790.png)

![3-[2-(2-Methyl-6-phenylmorpholin-4-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2525794.png)

![2-(4-fluorobenzamido)-N-(4-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2525795.png)

![Methyl 4-[2-(mesitylamino)-2-oxoethoxy]-6-methoxyquinoline-2-carboxylate](/img/structure/B2525796.png)

![2-[4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid](/img/structure/B2525797.png)

![[2-(4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B2525800.png)

![benzyl (2-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2525803.png)